HDAC3 Enzymatic Inhibitory Potency of Pyridine-Based Benzamide Derivatives: Quantitative Comparison with CI994 Reference
In a series of pyridine-based benzamide derivatives structurally anchored on the 3-amino-N-(pyridin-4-yl)benzamide scaffold, compound 7c demonstrated potent HDAC3 inhibition with an IC₅₀ value of 0.042 μM [1]. This activity exceeds that of the reference pan-HDAC inhibitor CI994 (tacedinaline), which exhibited an IC₅₀ of 0.158 μM against HDAC3 under identical assay conditions [1]. The quantitative improvement represents a 3.8-fold increase in potency for the pyridine-based benzamide derivative relative to the established clinical-stage comparator [1].
| Evidence Dimension | HDAC3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.042 μM (compound 7c, pyridine-based benzamide derivative) |
| Comparator Or Baseline | CI994 (tacedinaline): 0.158 μM |
| Quantified Difference | 3.8-fold more potent |
| Conditions | In vitro HDAC3 enzymatic assay |
Why This Matters
Procurement of this scaffold enables synthesis of derivatives with demonstrated 3.8-fold superior HDAC3 inhibitory potency versus the clinical-stage reference compound CI994, directly impacting assay sensitivity in epigenetic screening campaigns.
- [1] Himaja A, Ganesh R, Patel T, et al. Design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors as an armament against breast cancer with in vivo validation. Eur J Med Chem. 2025;291:117636. doi:10.1016/j.ejmech.2025.117636 View Source
